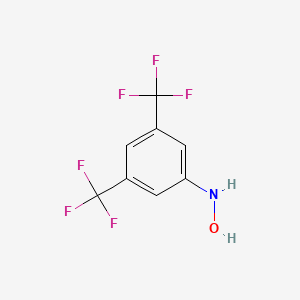
N-Hydroxy-3,5-bis(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3,5-bis(trifluoromethyl)aniline is a chemical compound characterized by the presence of hydroxy and trifluoromethyl groups attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. A common method includes the use of palladium on carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in an autoclave at elevated temperatures and pressures. For instance, 259 grams of 3,5-bis(trifluoromethyl)nitrobenzene can be reduced in ethyl acetate with 5 grams of palladium-carbon at 60°C and 2 MPa hydrogen pressure for 20 hours, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the aniline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3,5-bis(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Lacks the hydroxy group but shares the trifluoromethyl groups.
N-Hydroxy-3,5-dimethyl-aniline: Similar structure but with methyl groups instead of trifluoromethyl groups.
N-Hydroxy-4-trifluoromethyl-aniline: Similar structure with a single trifluoromethyl group at the para position.
Uniqueness
N-Hydroxy-3,5-bis(trifluoromethyl)aniline is unique due to the combination of hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxy group allows for specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
105653-15-4 |
|---|---|
Molekularformel |
C8H5F6NO |
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15-16/h1-3,15-16H |
InChI-Schlüssel |
UMUQXUDPPHPLOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)NO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


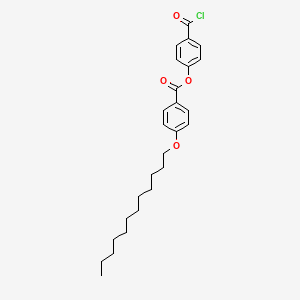
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
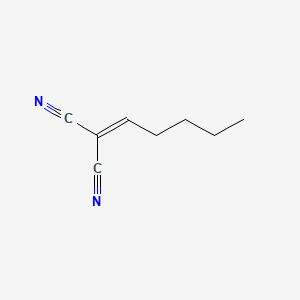
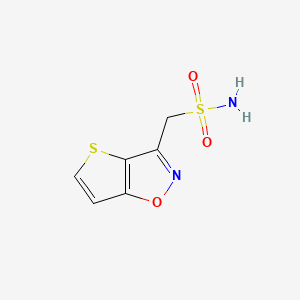
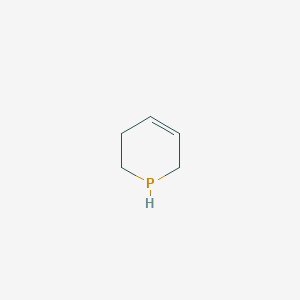
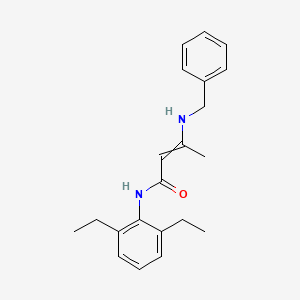
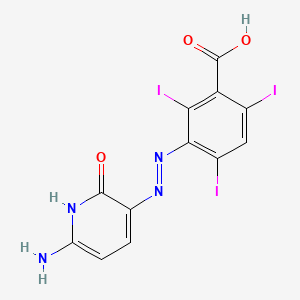
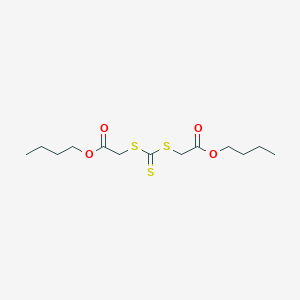
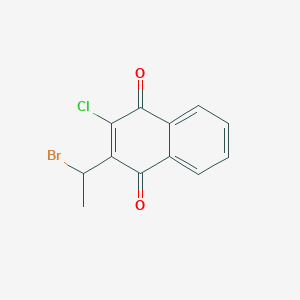
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
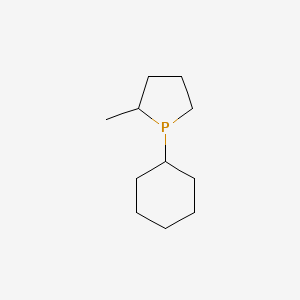
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
